2-(Isocyanomethyl)oxolane
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Overview
Description
2-(Isocyanomethyl)oxolane, also known as 2-(isocyanomethyl)tetrahydrofuran, is an organic compound with the molecular formula C6H9NO. It is characterized by the presence of an isocyanomethyl group attached to an oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(isocyanomethyl)oxolane typically involves the reaction of oxetanes with isocyanides. One common method is the ring-opening of oxetanes in the presence of a catalyst such as indium triflate (In(OTf)3). This reaction proceeds under mild conditions and results in the formation of the desired oxolane derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with isocyanides .
Chemical Reactions Analysis
Types of Reactions: 2-(Isocyanomethyl)oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isocyanomethyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the isocyanomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
2-(Isocyanomethyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and in multicomponent reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(isocyanomethyl)oxolane involves its reactivity with various molecular targets. The isocyanomethyl group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. This dual reactivity is key to its versatility in synthetic applications .
Comparison with Similar Compounds
2-Methyloxolane:
2-Oxazoline: Used in the synthesis of poly(2-oxazoline)s, which have biomedical applications.
Uniqueness: 2-(Isocyanomethyl)oxolane is unique due to its isocyanomethyl group, which imparts distinct reactivity compared to other oxolane derivatives. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Biological Activity
2-(Isocyanomethyl)oxolane is a compound of interest in medicinal chemistry and drug design due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
This compound is characterized by the presence of an isocyanomethyl group attached to an oxolane ring. This structure imparts unique reactivity and interaction capabilities with biological targets.
Biological Activity Overview
Research indicates that compounds containing isocyanate functionalities, including this compound, exhibit a range of biological activities such as:
- Antioxidant Properties : Compounds with similar structures have shown significant antioxidant activity.
- Enzyme Inhibition : Potential inhibition of enzymes related to metabolic disorders, particularly those involved in carbohydrate metabolism.
Antioxidant Activity
The antioxidant potential of this compound can be inferred from studies on related compounds. For instance, a series of benzimidazole ureas derived from isocyanates demonstrated strong to moderate antioxidant activities across various assays, including Total Antioxidant Capacity (TAC), Ferric Reducing Antioxidant Power (FRAP), and DPPH radical scavenging assays .
Compound | TAC (mM Trolox Equivalents) | FRAP (mM Trolox Equivalents) | DPPH (mM Trolox Equivalents) |
---|---|---|---|
3g | 10.06 ± 1.51 | 16.12 ± 0.29 | 3.86 ± 0.04 |
3b | Moderate | Moderate | Moderate |
Enzyme Inhibition Studies
The inhibition of α-amylase and α-glucosidase enzymes is critical for managing diabetes. In studies involving similar isocyanate derivatives, compounds exhibited IC50 values comparable to standard inhibitors like acarbose:
- α-Amylase Inhibition :
- Compound 3g: IC50 = 22.33 ± 0.12 μM
- Acarbose: IC50 = 14.21 ± 0.06 μM
- α-Glucosidase Inhibition :
- Compound 3g: IC50 = 23.01 ± 0.12 μM
- Acarbose: IC50 = 15.41 ± 0.32 μM
These findings suggest that derivatives of isocyanates may hold promise as therapeutic agents for diabetes management through enzyme inhibition .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of benzimidazole ureas from isocyanates and evaluated their biological activities, revealing significant potential for antioxidant and antidiabetic applications .
- Dynamic Properties : Research into the dynamic behavior of urea bonds in related compounds suggests that the structural dynamics could influence biological activity, particularly in self-healing materials which may have implications for drug delivery systems .
Properties
IUPAC Name |
2-(isocyanomethyl)oxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-7-5-6-3-2-4-8-6/h6H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBQDTXGQJQUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443890-11-7 |
Source
|
Record name | 2-(isocyanomethyl)oxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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